molecular formula C11H14ClFN2 B2566342 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1185547-61-8

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B2566342
CAS RN: 1185547-61-8
M. Wt: 228.7
InChI Key: JFDFUUQLIPTXET-UHFFFAOYSA-N
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Description

“2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1185547-61-8 . It has a molecular weight of 228.7 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H . This indicates that the compound contains a fluorine atom and a methyl group attached to an indole ring, which is further attached to an ethanamine group.

Scientific Research Applications

Fluorinated Compounds in Medicine and Materials Science

Fluorinated compounds have pivotal roles in various fields, including pharmaceuticals, agrochemicals, and material science, due to their unique chemical properties such as high stability and the ability to modulate molecular interactions.

  • Pharmacological Applications : Fluorinated compounds are integral in medicinal chemistry, where their inclusion in drug molecules can enhance metabolic stability, bioavailability, and binding affinity to target proteins. The pharmacology of halothane, a fluorinated compound used in anesthesia, underscores the importance of fluorine in modifying drug action profiles (E. D'Arcy et al., 1959).

  • Materials Science : In materials science, fluorinated polymers, such as polytetrafluoroethylene (PTFE), demonstrate the role of fluorine in creating materials with exceptional chemical resistance, thermal stability, and low friction coefficients. These materials find applications in various industries, from aerospace to textiles (G. Puts et al., 2019).

Indole Derivatives in Chemical Synthesis

Indole derivatives, including those with fluorine substitutions, are of significant interest due to their presence in natural products and pharmaceuticals. They serve as building blocks in the synthesis of complex molecules.

  • Synthetic Pathways : Research on indole synthesis showcases the diversity of strategies to construct the indole core, a common structure in many bioactive molecules. These synthetic routes provide insights into the design and synthesis of new compounds with potential applications in drug development and other areas (D. Taber & Pavan K. Tirunahari, 2011).

  • Chemical Properties and Reactions : Studies on the chemistry of indole derivatives, including fluorinated ones, contribute to understanding their reactivity, which is crucial for designing molecules with desired biological activities. For instance, the metallation of π-deficient heterocyclic compounds, including indoles, demonstrates how chemical modifications can influence the reactivity and properties of these molecules (F. Marsais & G. Quéguiner, 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDFUUQLIPTXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185547-61-8
Record name 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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